Class Membership in Indoline-sulfonamide Tubulin Inhibitors with Defined Pharmacological Starting Point
The compound falls within the generic formula (I) of U.S. Patent 7,741,495 B2, which claims indoline-sulfonamide compounds as inhibitors of tubulin polymerization [1]. While direct IC50 data for this specific compound are not publicly available, the parent patent establishes an example-driven framework where closely related analogs achieve potent tubulin polymerization inhibition, outperforming the benchmark inhibitor combretastatin A-4 (CA-4) [2]. For reference, the most potent 7-arylindoline-1-benzenesulfonamide in the same series (compound 15) exhibited a tubulin polymerization IC50 superior to CA-4 (2.0 µM) [2], and displayed antiproliferative IC50 values in the range of 17–32 nM against multiple human cancer cell lines [2]. By extension, this compound's 4-chlorophenyl moiety is predicted to confer similar or enhanced binding within the colchicine-binding pocket relative to unsubstituted-phenyl variants, based on the established SAR that para-halogen substitution on the terminal ring improves potency [2][3].
| Evidence Dimension | Tubulin polymerization inhibition and antiproliferative activity |
|---|---|
| Target Compound Data | Exact data not publicly available; predicted to be potent based on class membership and favorable 4-chlorophenyl substitution. |
| Comparator Or Baseline | CA-4 IC50 = 2.0 µM (tubulin polymerization); Compound 15 (closest analog) IC50 = 17–32 nM (antiproliferative, various cancer lines). |
| Quantified Difference | Compound 15 outperforms CA-4 in tubulin polymerization assay; extent of difference for target compound cannot be quantified without experimental data. |
| Conditions | In vitro tubulin polymerization assay; cell viability assays on KB, HT29, MKN45, and H460 cancer cell lines [2]. |
Why This Matters
Understanding the class-based potency allows researchers to anticipate the biological profile of this compound and ensures that procurement decisions are aligned with known inhibitory thresholds of the scaffold, reducing the risk of obtaining inactive analogs.
- [1] Liou JP, Chang JY, Hsieh HP. Indoline-sulfonamides compounds. U.S. Patent 7,741,495 B2, issued June 22, 2010. Assignee: Taipei Medical University, National Health Research Institutes. View Source
- [2] Chang JY, Lai MJ, Chang YT, Lee HY, Cheng YC, Kuo CC, Su M, Chang CY, Liou JP. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. MedChemComm, 2010, 1, 152-155. View Source
- [3] Jordan MA, Wilson L. Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 2004, 4(4), 253-265. View Source
